

Application Notes and Protocols: Functionalization of Gold Surfaces with Carboxylated Poly(ethylene glycol)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG2-CH₂CH₂COOH

Cat. No.: B1677427

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold surfaces with carboxylated poly(ethylene glycol) (PEG-COOH) is a critical technique in biotechnology and medicine. This surface modification strategy offers a versatile platform for the covalent immobilization of biomolecules, such as proteins, antibodies, and peptides, while simultaneously resisting non-specific protein adsorption and enhancing biocompatibility.[1] The thiol group at one end of the PEG molecule forms a stable self-assembled monolayer (SAM) on the gold surface, while the terminal carboxyl group provides a reactive site for subsequent bioconjugation.[2] This document provides detailed protocols for the functionalization of gold surfaces with carboxylated PEG and subsequent biomolecule immobilization, along with data on the characterization and application of these surfaces.

Principle of Functionalization

The functionalization process occurs in two primary stages:

- **Self-Assembled Monolayer (SAM) Formation:** Thiolated PEG-COOH molecules spontaneously assemble on a clean gold surface. The strong affinity between sulfur and gold results in the formation of a dense, well-ordered monolayer.[2] This PEG layer acts as a

spacer, extending the functional carboxyl groups away from the surface and minimizing steric hindrance for subsequent biomolecule interactions.[3]

- Biomolecule Conjugation via EDC/NHS Chemistry: The terminal carboxyl groups of the PEG layer are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5] EDC activates the carboxyl group to form an unstable O-acylisourea intermediate.[4][6] NHS reacts with this intermediate to form a more stable NHS ester, which then readily reacts with primary amine groups on the target biomolecule to form a stable amide bond.[4][6]

Experimental Protocols

Materials and Reagents

- Gold-coated substrates (e.g., glass slides, silicon wafers, or gold nanoparticles)
- Thiol-PEG-Carboxyl (HS-PEG-COOH) of desired molecular weight
- Ethanol (absolute)
- Deionized (DI) water (18.2 MΩ·cm)
- Phosphate-buffered saline (PBS), pH 7.4
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation buffer (e.g., 0.1 M MES, pH 6.0)
- Biomolecule for conjugation (e.g., antibody, protein) in a suitable buffer (e.g., PBS)
- Quenching/Blocking buffer (e.g., 1 M ethanolamine, pH 8.5 or 1% BSA in PBS)

Protocol 1: Functionalization of a Planar Gold Surface

- Gold Surface Cleaning:

- Thoroughly clean the gold substrate by sonicating in acetone, followed by isopropanol, and finally DI water for 15 minutes each.
- Dry the substrate under a stream of nitrogen gas.
- Immediately before use, treat the substrate with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive) to remove any organic contaminants. Rinse extensively with DI water and dry with nitrogen.
- Formation of HS-PEG-COOH Self-Assembled Monolayer (SAM):
 - Prepare a 0.5 mM solution of HS-PEG-COOH in absolute ethanol.
 - Immerse the clean, dry gold substrate in the HS-PEG-COOH solution.
 - Incubate for at least 24 hours at room temperature in a sealed container to allow for the formation of a well-ordered SAM.^[6]
 - After incubation, remove the substrate and rinse thoroughly with ethanol, followed by DI water to remove any non-covalently bound PEG molecules.
 - Dry the functionalized surface under a stream of nitrogen.
- Activation of Carboxyl Groups:
 - Prepare a fresh solution of 5.0 mM EDC and 5.0 mM NHS in activation buffer (e.g., 0.1 M MES, pH 6.0).^[6]
 - Immerse the HS-PEG-COOH functionalized substrate in the EDC/NHS solution.
 - Incubate for 15-30 minutes at room temperature with gentle agitation.^[6]
 - After activation, rinse the substrate with the activation buffer to remove excess EDC and NHS.
- Covalent Immobilization of Biomolecules:

- Immediately immerse the activated substrate in a solution of the target biomolecule (e.g., 0.1 - 1 mg/mL in PBS, pH 7.4).
- Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- The primary amine groups on the biomolecule will react with the NHS esters on the surface to form stable amide bonds.
- Quenching and Blocking:
 - After biomolecule immobilization, rinse the substrate with PBS to remove any unbound molecules.
 - To deactivate any remaining NHS esters, immerse the substrate in a quenching/blocking buffer (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.
 - For applications where minimizing non-specific binding is critical, a subsequent blocking step with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes can be performed.
 - Rinse the final surface with PBS and store it in a hydrated state at 4°C until use.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

- Synthesis and Purification of AuNPs:
 - Synthesize AuNPs using a standard method such as the Turkevich method, which involves the reduction of chloroauric acid with sodium citrate.[\[3\]](#)[\[7\]](#) This results in citrate-capped AuNPs.[\[3\]](#)
 - Characterize the size and concentration of the synthesized AuNPs using UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).[\[3\]](#)
- PEGylation of AuNPs:
 - To a solution of citrate-capped AuNPs, add an excess of HS-PEG-COOH solution.[\[8\]](#)

- Allow the mixture to react for several hours to overnight at room temperature with gentle stirring to facilitate the ligand exchange reaction, where the thiol group displaces the citrate ions on the AuNP surface.[9]
- Purify the PEGylated AuNPs by centrifugation to remove excess, unbound HS-PEG-COOH. Resuspend the pellet in a suitable buffer (e.g., DI water or PBS). Repeat the centrifugation and resuspension steps at least three times.[3]
- Activation and Bioconjugation:
 - Resuspend the purified carboxylated PEG-AuNPs in the activation buffer.
 - Add a freshly prepared solution of EDC and NHS to the AuNP suspension. The final concentrations will need to be optimized but can start in the millimolar range.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
 - Centrifuge the activated AuNPs to remove excess EDC and NHS, and resuspend the pellet in a suitable conjugation buffer (e.g., PBS, pH 7.4).
 - Add the biomolecule of interest to the activated AuNP suspension and incubate for 1-2 hours at room temperature or overnight at 4°C.
- Quenching and Final Purification:
 - Quench the reaction by adding a quenching buffer.
 - Purify the final bioconjugated AuNPs by centrifugation to remove unreacted biomolecules and quenching agents. Resuspend the final product in a storage buffer (e.g., PBS with a preservative like sodium azide).

Characterization of Functionalized Surfaces

Proper characterization at each step is crucial to ensure successful functionalization.

Characterization Technique	Purpose	Expected Outcome
UV-Vis Spectroscopy	To monitor the synthesis and stability of AuNPs.	A characteristic surface plasmon resonance (SPR) peak around 520 nm for spherical AuNPs. ^[10] A shift in the SPR peak can indicate aggregation or changes in the surface environment.
Dynamic Light Scattering (DLS)	To measure the hydrodynamic diameter of AuNPs.	An increase in hydrodynamic diameter after PEGylation and bioconjugation, confirming the addition of layers to the nanoparticle surface. ^[7] ^[8]
Zeta Potential	To determine the surface charge of AuNPs.	A shift in zeta potential upon each functionalization step. For instance, citrate-capped AuNPs are highly negative, which becomes less negative after PEG-COOH functionalization. ^[8]
X-ray Photoelectron Spectroscopy (XPS)	To determine the elemental composition and chemical states of the surface.	The appearance of S 2p peaks confirms the presence of the thiol linker on the gold surface. Changes in the C 1s and O 1s spectra can confirm the presence of the PEG and carboxyl groups.
Transmission Electron Microscopy (TEM)	To visualize the size, shape, and dispersion of AuNPs.	Provides information on the morphology of the nanoparticles and can show if aggregation has occurred. ^[3]
Fourier-Transform Infrared Spectroscopy (FTIR)	To identify functional groups on the surface.	Can confirm the presence of the carboxyl groups and the

amide bond formation after
bioconjugation.[10]

Data Presentation

Table 1: Effect of PEGylation on Protein Adsorption on Gold Nanoparticles

Surface Modification	Protein	Binding Capacity (molecules per AuNP)	Time to Reach Maximum Binding (hours)
Bare AuNPs	Glutathione (GSH)	1430 ± 90	< 1
AuNP-PEG-30K	Glutathione (GSH)	123 ± 2	5 - 20
Bare AuNPs	GB3 protein	177 ± 20	< 1
AuNP-PEG-30K	GB3 protein	41 ± 4	5 - 20
Bare AuNPs	Bovine Serum Albumin (BSA)	30 ± 10	< 1
AuNP-PEG-30K	Bovine Serum Albumin (BSA)	26 ± 2	5 - 20

Data adapted from a study on protein adsorption to PEGylated AuNPs.[8]

Table 2: Influence of Nanoparticle Size and Surface Chemistry on Protein Adsorption

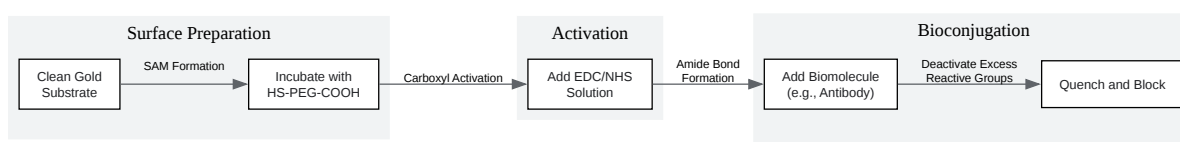
Nanoparticle Size	Surface Chemistry	Relative Protein Adsorption
Smaller	Carboxyl-modified	Lower
Bigger	Carboxyl-modified	Higher
Smaller	Amino-modified	Lower
Bigger	Amino-modified	Higher

This table summarizes findings that larger nanoparticles and amino-modified surfaces lead to higher protein adsorption compared to smaller and carboxyl- or methoxy-modified surfaces.[11][12]

Applications in Research and Drug Development

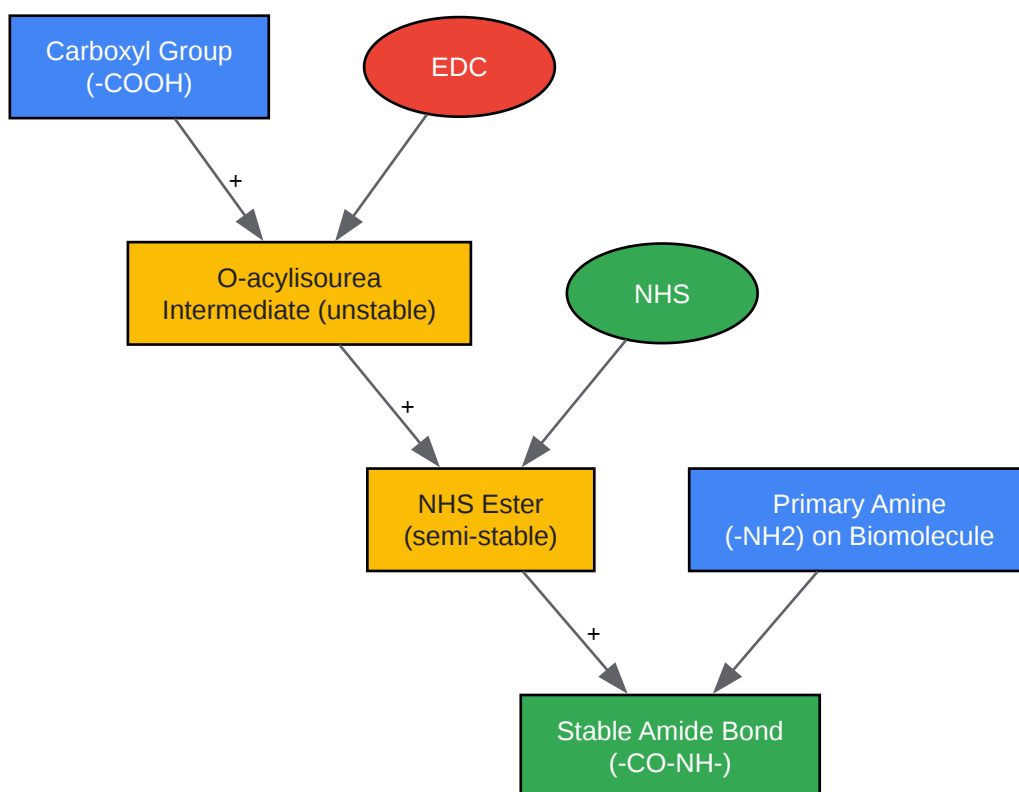
- Targeted Drug Delivery: Functionalized gold nanoparticles can be conjugated with targeting ligands (e.g., antibodies) to specifically deliver therapeutic agents to cancer cells.[4][13]
- Biosensors: The specific immobilization of antibodies or enzymes on gold surfaces is fundamental for the development of highly sensitive and selective biosensors.[14]
- In Vivo Imaging: PEGylation increases the circulation time of gold nanoparticles in the bloodstream, making them suitable as contrast agents for various imaging modalities.[1]
- Cell Adhesion Studies: Surfaces can be patterned with specific biomolecules, such as RGD peptides, to study cell adhesion, migration, and signaling.[15][16] PEG is often used on surrounding areas to prevent non-specific cell attachment.[15]
- Protein Corona Studies: Understanding how different PEG coatings affect the adsorption of proteins in biological fluids is crucial for the in vivo fate of nanoparticles.[11][12]

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the functionalization of a gold surface.



[Click to download full resolution via product page](#)

Caption: EDC/NHS coupling chemistry for amide bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nanopartz All About PEG Gold Nanoparticles [nanopartz.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiyka.com [hiyka.com]
- 5. emsdiasum.com [emsdiasum.com]

- 6. Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jufgnsn.ut.ac.ir [jufgnsn.ut.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry | Semantic Scholar [semanticscholar.org]
- 13. dovepress.com [dovepress.com]
- 14. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 16. Decorated surfaces by biofunctionalized gold beads: application to cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Functionalization of Gold Surfaces with Carboxylated Poly(ethylene glycol)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677427#functionalization-of-gold-surfaces-with-carboxylated-peg]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com